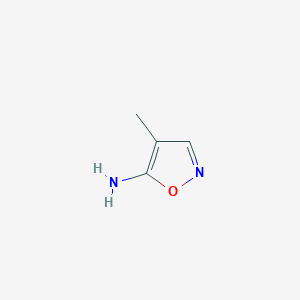

4-Methylisoxazol-5-amine

説明

Historical Context of Isoxazole (B147169) Chemistry

The history of isoxazole chemistry dates back to the late 19th century. In 1888, Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com However, it was Dunstan and Dymond who are credited with the first synthesis of the isoxazole ring itself. ijpcbs.com A significant advancement in the field came between 1930 and 1946 through the work of Quilico, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com These foundational studies paved the way for the extensive exploration of isoxazole chemistry and its applications.

Significance of Isoxazole Core in Chemical Research

The isoxazole nucleus is of great importance in chemical research due to its presence in numerous biologically active molecules and its utility as a synthetic intermediate. Its electron-rich aromatic structure and the reactive N-O bond make it a versatile scaffold for chemical modifications. rsc.orgnih.gov

The isoxazole ring is considered a "privileged scaffold" in organic synthesis. rsc.orgresearchgate.netrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of diverse bioactive compounds. researchgate.net The isoxazole core can be functionalized at various positions, allowing for the creation of a wide range of derivatives with distinct chemical properties. researchgate.net Synthetic strategies such as 1,3-dipolar cycloaddition reactions are commonly employed to construct the isoxazole ring. rsc.orgresearchgate.net

The isoxazole moiety is a key component in a multitude of commercially available drugs, highlighting its significance in medicinal chemistry. rsc.orgrsc.orgnih.govresearchgate.net Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govrsc.orgresearchgate.net The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. rsc.orgnih.gov This has led to the development of numerous drugs for treating a variety of diseases. nih.gov

Classification and Nomenclature of Isoxazole Amines

Aminoisoxazoles represent a significant subclass of isoxazole derivatives characterized by the presence of an amino group on the isoxazole ring. The position of this amino group, along with other substituents, dictates the compound's formal name and its chemical properties.

The isoxazole ring has five positions where substituents can be attached. In the case of amino-methyl-substituted isoxazoles, several positional isomers exist, each with a unique structure and, consequently, different chemical and biological characteristics. For instance, 4-Methylisoxazol-5-amine has the methyl group at position 4 and the amino group at position 5. Its isomers would include compounds like 3-Amino-5-methylisoxazole (B124983) and 5-Methylisoxazol-4-amine, where the functional groups are at different positions on the isoxazole ring. These structural variations are crucial as they significantly influence the molecule's reactivity and interaction with biological targets.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35143-75-0 |

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.1 g/mol |

| SMILES | Cc1cnoc1N |

| InChI Key | GYNLTWUPSJGXFV-UHFFFAOYSA-N |

A table summarizing key identifiers for this compound.

Overview of Research Trends in Isoxazole Chemistry

Current research in isoxazole chemistry is focused on several key areas. There is a continuous effort to develop novel and more efficient synthetic methods for creating isoxazole derivatives. rsc.orgrsc.orgrsc.orgresearchgate.net This includes the use of green chemistry principles and transition metal-catalyzed reactions to improve yields and reduce environmental impact. rsc.orgrsc.orgresearchgate.net Furthermore, there is a strong emphasis on exploring the therapeutic potential of new isoxazole compounds, with ongoing investigations into their efficacy against a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. rsc.orgnih.govrsc.orgresearchgate.net The development of multi-targeted therapies and personalized medicine approaches involving isoxazole-based drugs is also an emerging trend. rsc.orgrsc.orgnih.govresearchgate.net

Emerging Synthetic Methodologies

The synthesis of the isoxazole core and its derivatives has evolved significantly, with modern methodologies focusing on efficiency, regioselectivity, and greener approaches.

Cycloaddition Reactions: The most fundamental and widely used method for constructing the isoxazole ring is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile oxide (the three-atom component) and an alkyne or alkene (the two-atom component). nih.govresearchgate.net Recent advances have focused on transition metal-catalyzed versions of this reaction, which can improve yields and reaction rates. nih.govresearchgate.net For instance, copper(I)-catalyzed cycloadditions have been reported for the synthesis of various substituted isoxazoles. nih.gov

Regioselective Synthesis: A major challenge in isoxazole synthesis, particularly with methods like the classic Claisen isoxazole synthesis (cyclocondensation of a 1,3-dicarbonyl with hydroxylamine), is the frequent formation of regioisomeric mixtures. rsc.org Recent research has developed methodologies to control the regiochemical outcome. By using β-enamino diketones as precursors and carefully controlling reaction conditions—such as the choice of solvent, the use of a Lewis acid like BF₃, or specific substrate structures—four different series of regioisomeric isoxazoles can be synthesized with high selectivity. rsc.org

Metal-Free and Green Approaches: In response to the economic and environmental drawbacks of metal catalysts (cost, toxicity, and removal from products), metal-free synthetic routes are gaining prominence. rsc.org These methods often fall under the umbrella of green chemistry. Examples include:

Ultrasonication: One-pot cascade reactions promoted by ultrasonication have been used to form isoxazole derivatives in water, a green solvent. rsc.org

TEMPO-Catalyzed Synthesis: A method using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a metal-free oxidant in water has been developed for the synthesis of 3,5-disubstituted isoxazoles from ethyl nitroacetate (B1208598) and alkynes. rsc.org

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Fundamental for isoxazole ring construction. Can be metal-catalyzed (e.g., Cu(I)) for improved efficiency. | Nitrile Oxide + Alkyne → 3,5-disubstituted isoxazole | nih.govresearchgate.net |

| Regioselective Cyclocondensation | Uses β-enamino diketones and varied conditions (solvent, Lewis acid) to control product regiochemistry. | β-enamino diketone + Hydroxylamine (B1172632) → Specific regioisomer isoxazole | rsc.org |

| TEMPO-Catalyzed Oxidation | Metal-free, green chemistry approach using water as a solvent and air as the oxidant. | Ethyl nitroacetate + Phenylacetylene → 3,5-disubstituted isoxazole (93% yield) | rsc.org |

| Ultrasonication-Promoted Cascade | One-pot synthesis in water using DABCO as a catalyst under ultrasonication. | Ethyl nitroacetate + Aromatic aldehyde → Isoxazole derivative | rsc.org |

Advanced Spectroscopic Characterization Techniques

The structural elucidation of complex heterocyclic molecules like isoxazole derivatives relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

One-Dimensional (1D) and Two-Dimensional (2D) NMR:

¹H and ¹³C NMR: These are the foundational techniques for characterizing isoxazole derivatives. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their electronic environment within the ring and the nature of the substituents. ipb.ptresearchgate.net For the parent isoxazole ring, characteristic chemical shift ranges have been established. ipb.pt For example, in newly synthesized quinazolin-4(3H)-one-isoxazole hybrids, the isoxazole C₄-H proton appears as a singlet between 6.16–6.85 ppm in the ¹H NMR spectrum, while the C₄ carbon signal is found around 100 ppm in the ¹³C NMR spectrum. nih.gov

2D NMR Techniques (COSY, HMBC): For complex or multifunctionalized isoxazoles, 1D spectra can be difficult to interpret unambiguously. 2D NMR techniques are crucial for definitive structure confirmation. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for determining connectivity across several bonds and confirming the specific regioisomer formed during synthesis. nih.gov For instance, HMBC was used to definitively identify 3,5-disubstituted isoxazole regioisomers by observing correlations between protons and distant carbons, which would be absent in other isomers. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of synthesized compounds and confirming their elemental composition, often through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed during collision-induced dissociation (CID) can also provide structural information. acs.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. mdpi.comajol.info This technique has been used to confirm the structures of novel functionalized isoxazole derivatives. mdpi.com

| Technique | Information Provided | Application to Isoxazoles | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Provides information on the chemical environment of protons and carbons. | Routine characterization, determination of substitution patterns. | ipb.ptresearchgate.net |

| 2D NMR (HMBC, COSY) | Shows correlations between nuclei, establishing connectivity. | Confirms regiochemistry of synthesized isomers. | nih.gov |

| Mass Spectrometry (MS/HRMS) | Determines molecular weight and elemental composition. | Confirms the identity and purity of new isoxazole compounds. | mdpi.com |

| X-ray Crystallography | Provides precise 3D molecular structure, bond lengths, and angles. | Unambiguous structure confirmation of crystalline derivatives. | mdpi.comajol.info |

Computational Chemistry Applications in Isoxazole Research

Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for studying isoxazole derivatives. These theoretical methods complement experimental findings by providing insights into molecular structure, reactivity, and electronic properties that can be difficult to obtain otherwise. researchgate.net

Density Functional Theory (DFT): DFT is a popular and cost-effective computational method used to study relatively large molecules like isoxazoles. researchgate.netresearchgate.net DFT calculations are employed to:

Optimize Molecular Geometries: Predict the most stable 3D structure of isoxazole derivatives, including bond lengths and angles. researchgate.net

Analyze Electronic Structure: Calculate properties like atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For example, studies on methyl-substituted isoxazoles have shown that the position of the methyl group significantly disturbs the charge distribution in the ring, affecting its reactivity. researchgate.net

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and UV/Visible absorption spectra, which can then be compared with experimental data to aid in structure verification. researchgate.net

Chemical Dynamics Simulations: To understand reaction mechanisms in detail, direct chemical dynamics simulations can be performed. These simulations model the time evolution of a chemical reaction at an atomic level. For instance, on-the-fly classical trajectory simulations have been used to study the collision-induced dissociation (CID) of deprotonated isoxazole and 3-methyl isoxazole, revealing detailed fragmentation pathways and mechanisms. acs.org

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry, computational methods are used to build QSAR models. These models correlate calculated structural or electronic properties of a series of compounds with their observed biological activity. nih.gov For a series of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide derivatives, quantum chemical calculations at the B3LYP/6-31G(d,p) level were used to support QSAR studies, helping to explain how the location and nature of substituents influenced their immunological activity. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-6-7-4(3)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNLTWUPSJGXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502541 | |

| Record name | 4-Methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35143-75-0 | |

| Record name | 4-Methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Methylisoxazol 5 Amine and Its Analogs

Classical Synthetic Approaches to Isoxazole (B147169) Rings

Traditional methods for synthesizing the isoxazole nucleus have been well-established for decades, providing reliable routes to these important heterocycles. These approaches often involve cyclization and condensation reactions of readily available starting materials.

A cornerstone in isoxazole synthesis is the reaction between a 1,3-dicarbonyl compound, such as a beta-keto ester, and hydroxylamine (B1172632) hydrochloride. nanobioletters.comresearchgate.net This condensation reaction is a widely used strategy for forming the isoxazole ring. nih.gov For instance, 3-methyl-4H-isoxazol-5-one can be synthesized by reacting ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride in an aqueous medium at room temperature. ajol.info

The reaction mechanism generally involves the initial formation of an oxime intermediate through the reaction of hydroxylamine with the ketone carbonyl of the beta-keto ester. mdpi.com This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the ester carbonyl, leading to the formation of the isoxazole ring after dehydration.

However, a significant challenge in this synthesis is the potential for the formation of isomeric byproducts. acs.org The nucleophilic attack by hydroxylamine can occur at either of the two carbonyl groups of the β-keto ester, which can lead to a mixture of 3-isoxazolone and 5-isoxazolone regioisomers. researchgate.netacs.org Careful control of reaction conditions, such as pH and temperature, is often necessary to selectively favor the formation of the desired isomer. researchgate.net To circumvent this issue, a modified three-step procedure has been developed involving the synthesis and cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which yields 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct. acs.org

Table 1: Examples of Classical Isoxazole Synthesis

| Starting Materials | Product | Key Features |

|---|---|---|

| Ethyl acetoacetate, Hydroxylamine hydrochloride | 3-Methyl-4H-isoxazol-5-one | Room temperature synthesis in aqueous medium. ajol.info |

| Substituted β-keto esters, Hydroxylamine | 3-Hydroxyisoxazoles | Potential for 5-isoxazolone byproduct formation. researchgate.net |

Condensation reactions are fundamental to the formation of the isoxazole ring. nanobioletters.com These methods often involve the reaction of primary nitro compounds with aldehydes or activated ketones. rsc.orgresearchgate.net For example, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield 3,5-dicarbethoxy-4-arylisoxazoline N-oxides. rsc.org

Another approach involves the reaction of hydrazone dianions with other reagents to form isoxazoles. For instance, 5-trifluoromethyl isoxazoles have been synthesized from hydrazone dianions, which are prepared from the reaction of n-BuLi with oximes. nih.gov The condensation of β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions is another effective method for synthesizing 3-methylthio-5-aryl-isoxazoles. nih.gov The use of acetic acid has been noted as crucial for the formation of the isoxazole ring in this particular reaction. nih.gov

Chalcones, or α,β-unsaturated ketones, are versatile precursors in heterocyclic synthesis, including the formation of isoxazoles. ias.ac.innih.govekb.egresearchgate.net The presence of the α,β-unsaturated keto function makes chalcones susceptible to reactions with bidentate nucleophiles, such as hydroxylamine hydrochloride, leading to the formation of five-membered heterocyclic rings. ias.ac.inekb.eg

The synthesis of isoxazoles from chalcones typically involves a cyclization reaction with hydroxylamine hydrochloride in an alkaline medium. derpharmachemica.comnih.gov The reaction proceeds through a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final isoxazole product. preprints.org This method has been used to synthesize a variety of isoxazole derivatives by starting with appropriately substituted chalcones. derpharmachemica.comnih.gov For example, chalcones derived from the condensation of substituted benzaldehydes with chroman derivatives have been successfully converted to their corresponding isoxazoles. derpharmachemica.com

Advanced Synthetic Methodologies for 4-Methylisoxazol-5-amine Derivatives

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These advanced methodologies are increasingly being applied to the synthesis of isoxazole derivatives. rsc.org

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. oiccpress.comresearchgate.net This approach offers several advantages, including reduced reaction times, higher yields, and simplified work-up procedures. oiccpress.comnih.gov

The synthesis of isoxazol-5(4H)-one derivatives has been successfully achieved through a three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comoiccpress.com Various catalysts have been employed to facilitate this reaction, including malic acid, L-valine, pyruvic acid, and salicylic (B10762653) acid. oiccpress.com These catalysts often allow the reaction to proceed under mild and environmentally friendly conditions, such as using water as a solvent. oiccpress.com For instance, a one-pot, three-component synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives has been developed using malic acid as a catalyst in water at 50 °C. oiccpress.com Similarly, 5-amino-isoxazole-4-carbonitrile derivatives have been synthesized via a multicomponent reaction of malononitrile, hydroxylamine, and various aryl aldehydes. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. preprints.orgbenthamdirect.comresearchgate.net These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nanobioletters.combenthamdirect.com

Ultrasound irradiation has been shown to be an effective green technique for synthesizing isoxazoles. preprints.orgpreprints.org Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. preprints.org For example, ultrasound has been used to facilitate the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles. preprints.org Another green approach involves the use of microwave irradiation, which can significantly shorten reaction times and improve product yields in the synthesis of isoxazole derivatives from chalcones. benthamdirect.com

The use of environmentally benign catalysts and solvents is another key aspect of green isoxazole synthesis. nih.govbohrium.com Agro-waste derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been successfully used for the solvent-free synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Similarly, natural fruit juices from sources like coconut, tomato, and lime have been employed as green reaction media for the one-pot, three-component synthesis of isoxazole derivatives. nih.gov Deep eutectic solvents (DES), such as a mixture of glycerol (B35011) and potassium carbonate, have also been utilized as an environmentally friendly catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov

Table 2: Comparison of Green Synthetic Methods for Isoxazoles

| Method | Catalyst/Medium | Key Advantages | Example Product |

|---|---|---|---|

| Ultrasound Irradiation | Sodium benzoate | Shorter reaction times, higher yields. preprints.orgpreprints.org | 4-Pyrazolylmethylene-isoxazol-5(4H)-ones. preprints.org |

| Microwave Irradiation | - | Rapid reaction rates, high selectivity. benthamdirect.com | Isoxazole derivatives from chalcones. benthamdirect.com |

| Agro-waste Catalyst | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Solvent-free, eco-friendly, good atom economy. nih.gov | 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov |

| Fruit Juice Medium | Cocos nucifera L. juice | Simple, efficient, eco-friendly. nih.gov | Substituted isoxazole derivatives. nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of compound libraries, which is crucial in drug discovery. This methodology has been applied to the synthesis of isoxazole and pyrazole (B372694) derivatives.

A solid-phase synthesis scheme has been designed to generate diversity on pyrazole and isoxazole scaffolds. mdpi.com This multi-step sequence involves loading a resin with an acetyl-bearing moiety, followed by a Claisen condensation, α-alkylation, and cyclization with hydroxylamine to yield isoxazoles. mdpi.com

More specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been demonstrated to be a useful building block in solid-phase peptide synthesis. mdpi.com This unnatural β-amino acid can be successfully coupled to a resin-bound peptide using standard coupling reagents like HATU, with the process being accelerated by ultrasonic agitation. mdpi.com

The table below highlights key aspects of solid-phase synthesis of isoxazole analogs.

| Scaffold/Building Block | Synthetic Approach | Application | Reference |

| Pyrazole and Isoxazole heterocycles | Multi-step sequence on a solid support | Combinatorial library synthesis | mdpi.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Coupling to a resin-bound peptide using HATU, with or without ultrasonic agitation | Synthesis of α/β-mixed peptides | mdpi.com |

Synthesis of Key Precursors and Intermediates

The synthesis of complex molecules often relies on the efficient preparation of key precursors and intermediates. In the context of this compound chemistry, the synthesis of sulfamethoxazole (B1682508) and derivatives formed via Curtius rearrangement are of particular importance.

Preparation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide

4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, commonly known as sulfamethoxazole, is a widely used sulfonamide antibiotic. Its synthesis is a well-established process. The standard method involves the reaction of 3-amino-5-methylisoxazole (B124983) with p-acetamidobenzenesulfonyl chloride. iarc.fr The resulting acetamido group is then hydrolyzed to afford the final product, sulfamethoxazole. iarc.fr The p-acetamidobenzenesulfonyl chloride precursor is typically prepared by treating acetanilide (B955) with chlorosulfonic acid. iarc.fr

The table below outlines the key reaction steps for the synthesis of sulfamethoxazole.

| Step | Reactants | Product | Key Transformation | Reference |

| 1 | 3-Amino-5-methylisoxazole, p-Acetamidobenzenesulfonyl chloride | N-acetyl-sulfamethoxazole | Sulfonamide bond formation | iarc.fr |

| 2 | N-acetyl-sulfamethoxazole | Sulfamethoxazole | Hydrolysis of the acetyl group | iarc.fr |

Derivatives via Curtius Rearrangement

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov This reaction has been applied to isoxazole derivatives to generate novel compounds.

Specifically, the Curtius rearrangement of 5-amino-3-methyl-4-isoxazolecarboxylic acid azide has been investigated. tandfonline.com Interestingly, the outcome of the reaction is dependent on the reaction conditions and the nature of the nucleophile. Thermolysis of the acyl azide in the presence of amines can lead to the formation of the corresponding ureides via an isocyanate intermediate. tandfonline.com However, in a novel reaction, treatment of 5-amino-3-methyl-4-isoxazolecarboxylic acid azide with strong amines (pKa > 10.2) results in the direct formation of amides and hydrazides, without undergoing the rearrangement. tandfonline.com This indicates a nucleophilic substitution of the azide group rather than the classical Curtius rearrangement.

The table below summarizes the different outcomes of the reaction of 5-amino-3-methyl-4-isoxazolecarboxylic acid azide.

| Reactant | Conditions/Nucleophile | Product | Reaction Type | Reference |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid azide | Thermolysis in the presence of amines | Ureido derivatives | Curtius Rearrangement | tandfonline.com |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid azide | Amines or hydrazides with pKa > 10.2 | 5-Amino-3-methyl-4-isoxazolecarboxylic acid amides or hydrazides | Nucleophilic Substitution | tandfonline.com |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted isoxazoles, including this compound and its analogs, frequently contends with challenges of regioselectivity and stereoselectivity. The control over the orientation of substituent groups on the isoxazole ring is paramount as different regioisomers can exhibit vastly different chemical and biological properties. The two most prominent routes for constructing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, and the cyclocondensation of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine. researchgate.net

A significant issue in classical isoxazole synthesis, particularly the Claisen method involving 1,3-dicarbonyls, is the frequent formation of regioisomeric mixtures, which complicates purification and reduces the yield of the desired product. rsc.org However, extensive research has demonstrated that regiochemical outcomes can be effectively controlled by carefully selecting reaction conditions and substrate structures. rsc.org Factors such as pH, reaction temperature, and the choice of solvent have been identified as key determinants of regioselectivity in the synthesis of both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. organic-chemistry.org

For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, the regiochemical course of the reaction can be directed to selectively produce different series of isoxazole regioisomers. rsc.org By modifying the reaction conditions—such as solvent and the use of additives—specific isomers can be favored. rsc.org The development of such methodologies provides powerful tools for accessing 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles with high selectivity. rsc.org

The table below illustrates how varying reaction conditions can control the regioselective synthesis of isoxazoles from β-enamino diketones.

Table 1. Regiocontrolled Synthesis of Isoxazole Regioisomers from β-Enamino Diketones rsc.org

| Starting Material (β-Enamino Diketone) | Reagents & Conditions | Major Product(s) | Yield / Selectivity |

|---|---|---|---|

| N-phenyl-3-(phenylamino)but-2-enamide | NH₂OH·HCl, EtOH, rt | 4-methyl-N,5-diphenylisoxazol-3-amine & 3-methyl-N,5-diphenylisoxazol-4-amine | 89% (1:3.5 ratio) |

| N-phenyl-3-(phenylamino)but-2-enamide | NH₂OH·HCl, AcOH, reflux | 4-methyl-N,5-diphenylisoxazol-3-amine | 82% (>99% regioselectivity) |

| 1-phenyl-3-(phenylamino)but-2-en-1-one | NH₂OH·HCl, EtOH, rt | 3-methyl-4,5-diphenylisoxazole & 4-methyl-3,5-diphenylisoxazole | 90% (1:3 ratio) |

| 1-phenyl-3-(phenylamino)but-2-en-1-one | NH₂OH·HCl, AcOH, reflux | 3-methyl-4,5-diphenylisoxazole | 85% (>99% regioselectivity) |

Stereoselectivity is also a critical aspect, particularly in cycloaddition reactions where new stereocenters are formed. Research into the synthesis of pyrrolo isoxazoles via cycloaddition has shown the formation of a single trans diastereoisomer, a result of a specific endo-transition state stabilized by π-π overlap. rsc.org Similarly, the stereoselective synthesis of 4-bromo-spiro-isoxazolines has been achieved through an intramolecular cyclization that proceeds via an anti attack of a nucleophile, creating two contiguous stereocenters with a defined relationship. nih.gov

Understanding the underlying mechanisms that govern regioselectivity is crucial for the rational design of synthetic routes to specific isoxazole isomers. Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), have provided deep insights into why a particular regioisomer is favored under specific conditions. mdpi.comnih.gov

In the context of the 1,3-dipolar cycloaddition reaction between a dipolarophile (e.g., an alkyne) and a nitrile oxide, DFT calculations have been employed to analyze the transition states leading to the two possible regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). mdpi.comnih.gov These studies consistently show that the reaction proceeds through a concerted but asynchronous mechanism. mdpi.comnih.gov The formation of the 3,5-disubstituted isoxazole is typically found to be both kinetically and thermodynamically more favorable, as the activation energy for its corresponding transition state is lower than that for the alternative regioisomer. mdpi.comnih.gov This energetic preference explains the high regioselectivity observed experimentally in many of these cycloaddition reactions. mdpi.comnih.gov

Table 2. Theoretical Activation Energies for the 1,3-Dipolar Cycloaddition Leading to Isoxazole Formation mdpi.comnih.gov

| Reaction | Pathway | Transition State | Activation Energy (kcal/mol) | Outcome |

|---|---|---|---|---|

| N-propargylquinazolin-4(3H)-one + Arylnitriloxide | Path 1 | TS-1 | 12.59 | Favored (Forms 3,5-disubstituted product) |

For cyclocondensation reactions, the regiochemical outcome is determined by the initial site of nucleophilic attack by hydroxylamine on the 1,3-dielectrophile precursor. In the case of β-enamino diketones, hydroxylamine can attack one of two carbonyl groups. rsc.org The selectivity of this initial step is influenced by the electronic properties of the substituents and the reaction conditions. For example, the use of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) can activate a specific carbonyl group, thereby directing the nucleophilic attack of hydroxylamine and ensuring the formation of a single regioisomer with 100% selectivity. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms in 4-Methylisoxazol-5-amine.

The proton NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the methyl group protons and the amine protons. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm).

Methyl Protons (-CH₃): The protons of the methyl group at the C4 position of the isoxazole (B147169) ring would typically appear as a sharp singlet in the upfield region of the spectrum. Based on related structures, this signal is anticipated to be in the range of δ 2.0–2.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group at the C5 position are expected to produce a broad singlet. The chemical shift of amine protons can be highly variable (typically δ 0.5–5.0), as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edu

Isoxazole Ring Proton (H3): The proton at the C3 position of the isoxazole ring would appear as a singlet further downfield, typically in the range of δ 8.0-8.5 ppm for related 5-amino isoxazole structures.

In derivatives of this compound, the substitution on the amine or modifications to the ring will influence the chemical shifts of nearby protons. For instance, acylation of the amine group would shift the signal of the remaining N-H proton significantly downfield.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C4) | 2.0 - 2.5 | Singlet (s) |

| -NH₂ (at C5) | 0.5 - 5.0 | Broad Singlet (br s) |

Note: Data are estimated based on typical chemical shift values for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected, corresponding to the methyl carbon and the three carbons of the isoxazole ring.

Methyl Carbon (-CH₃): This carbon is expected to resonate at the highest field (lowest ppm value), typically in the range of δ 10–20 ppm. mdpi.com

Isoxazole Ring Carbons (C3, C4, C5): The carbons of the heterocyclic ring are significantly deshielded and appear downfield. Based on data from substituted isoxazoles, the chemical shifts can be estimated. beilstein-journals.org

C3: This carbon, double-bonded to nitrogen, is expected in the δ 150–160 ppm region. beilstein-journals.org

C4: The carbon bearing the methyl group would likely appear at a lower chemical shift compared to the other ring carbons, estimated to be in the δ 100–110 ppm range. beilstein-journals.org

C5: The carbon attached to the amine group is highly deshielded and is expected to have the furthest downfield shift, potentially in the range of δ 165-175 ppm.

Analysis of substituted isoxazole derivatives shows that the chemical shifts of the ring carbons are sensitive to the nature of the substituents. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 10 - 20 |

| C4 | 100 - 110 |

| C3 | 150 - 160 |

Note: Data are estimated based on published values for structurally related isoxazole derivatives. beilstein-journals.org

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular structure by identifying long-range (2- and 3-bond) correlations between protons and carbons. libretexts.org

For this compound, the following key HMBC correlations would be expected:

A correlation between the protons of the -CH₃ group and the ring carbons C4 (a two-bond correlation, ²J) and C3 (a three-bond correlation, ³J).

A correlation between the amine protons (-NH₂ ) and the ring carbon C5 (²J).

A correlation between the ring proton H3 and the ring carbons C4 (²J) and C5 (³J), as well as the quaternary carbon C3 .

These correlations, illustrated in Figure 1, allow for the unambiguous assignment of the quaternary carbons and confirm the substitution pattern on the isoxazole ring, solidifying the structural elucidation. beilstein-journals.orglibretexts.org

Figure 1. Expected key HMBC correlations for this compound.

Figure 1. Expected key HMBC correlations for this compound.Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the N-H bonds in the amine group and the various bonds within the isoxazole ring.

Amine Group Vibrations:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300–3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580–1650 cm⁻¹ range due to the scissoring deformation of the -NH₂ group.

Isoxazole Ring Vibrations:

C=N Stretching: The stretching of the carbon-nitrogen double bond in the isoxazole ring typically gives rise to a medium to strong absorption band around 1600–1650 cm⁻¹. This may sometimes overlap with the N-H bending vibration.

Ring Stretching (C=C, C-O, N-O): A series of bands in the 1300–1500 cm⁻¹ region are characteristic of the isoxazole ring skeletal vibrations. Specific bands for N-O and C-O stretching are also expected in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Primary Amine | N-H Bend (Scissor) | 1580 - 1650 | Medium-Strong |

| Isoxazole Ring | C=N Stretch | 1600 - 1650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio.

For this compound (C₄H₆N₂O), the exact molecular weight is 98.1032 g/mol . nist.gov According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound (98). msu.edu

The mass spectrum of the isomeric compound, 3-methylisoxazol-5-amine, shows a prominent molecular ion peak (M⁺) at m/z = 98. nist.gov A similar prominent M⁺ peak is expected for this compound.

The fragmentation pattern is key to structural analysis. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, a primary fragmentation would likely involve the loss of the methyl group or cleavage within the ring structure. Key fragments observed in the spectrum of its isomer include peaks at m/z = 70, 55, and 43, suggesting complex ring fragmentation processes following initial ionization. nist.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylisoxazol-5-amine |

Fragmentation Patterns and Structural Information

The mass spectrum of 5-Amino-3-methylisoxazole (B44965) shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 98, corresponding to its molecular weight. nih.govnist.gov The fragmentation of this ion is dictated by the inherent instability of the isoxazole ring and the presence of the amino and methyl functional groups. Key fragmentation processes for aminomethylisoxazoles include:

Ring Cleavage: The weak N-O bond in the isoxazole ring is susceptible to cleavage upon electron impact, leading to a variety of ring-opened fragments.

Loss of Small Molecules: Common neutral losses include carbon monoxide (CO, 28 Da) and acetonitrile (B52724) (CH₃CN, 41 Da), which are characteristic of isoxazole ring fragmentation.

α-Cleavage: As is typical for amines, cleavage of the bond adjacent to the C-N bond can occur, although in this aromatic system, ring fragmentation often dominates.

The analysis of the 5-Amino-3-methylisoxazole spectrum reveals significant peaks that can be attributed to these processes, helping to piece together the molecule's structure from its fragments. nist.gov

| m/z | Interpretation | Reference |

|---|---|---|

| 98 | Molecular Ion [M]⁺ | nist.gov |

| 56 | Fragment from ring cleavage | nist.gov |

| 43 | Likely [CH₃C≡O]⁺ or [C₃H₇]⁺ fragment | nist.gov |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself has not been reported, detailed XRD analyses of closely related compounds, such as 5-amino-3-methylisoxazole and methyl 4-amino-3-methoxyisoxazole-5-carboxylate, provide a clear picture of the molecular geometry and intermolecular interactions to be expected. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Monoclinic | P2₁/c | Molecules linked by N—H···O hydrogen bonds into chains. | nih.gov |

| N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine | Monoclinic | P2₁/n | Presence of intramolecular hydrogen bonds. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like π or n) to higher energy anti-bonding orbitals (π). For isoxazole and its derivatives, the key electronic transitions are the π → π and n → π* transitions.

Experimental and theoretical studies on the parent isoxazole molecule show a broad absorption peak around 6.3 eV (approximately 197 nm), which is attributed to a π → π* excitation. acs.org The introduction of substituents like the amino (-NH₂) and methyl (-CH₃) groups in this compound is expected to modify this absorption profile. The amino group, being an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the n → π* transitions of the nitrogen lone pair electrons conjugating with the isoxazole ring's π system. Computational studies on various isoxazole derivatives confirm that such substitutions significantly alter the HOMO-LUMO energy gap, which is directly related to the wavelength of maximum absorption (λₘₐₓ). researchgate.net

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecule's moments of inertia, from which its exact geometry and conformational details can be derived.

For a molecule like this compound, a key area of interest is the internal rotation of the methyl group relative to the isoxazole ring. Microwave spectroscopy studies on related methyl-substituted five-membered heterocyclic rings, including methylisoxazoles, have successfully characterized the barriers to this internal rotation. nih.gov By analyzing the fine splitting of rotational lines caused by this motion, the potential energy barrier (V₃) hindering the methyl group's rotation can be accurately determined. This parameter provides fundamental insight into the steric and electronic interactions between the methyl group and the adjacent atoms on the aromatic ring, defining the molecule's conformational landscape in the gas phase.

Computational Chemistry and Theoretical Studies

Quantum Chemical Descriptors and Reactivity Indices4.2.1. Fukui Functions for Electrophilic and Nucleophilic Sites

The absence of this specific information underscores a potential area for future research within the field of computational chemistry, as a thorough theoretical characterization of 4-Methylisoxazol-5-amine would be valuable for a complete understanding of its chemical behavior and potential applications.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation, which are crucial for molecular stability and reactivity.

The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. rsc.org The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is a key metric; a larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis would reveal significant charge delocalization stemming from the interaction between the nitrogen lone pair (LP) of the amino group and the antibonding (π) orbitals of the isoxazole (B147169) ring. This LP(N) → π(O-N) and LP(N) → π*(C=C) delocalization contributes to the stabilization of the molecule by spreading electron density across the ring system.

Table 1: Illustrative NBO Analysis Results for this compound This table presents hypothetical data representative of what would be expected from an NBO calculation on this compound to illustrate the key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) on NH₂ | π* (C3=C4) | 18.5 | Resonance (Charge Delocalization) |

| LP (N) on NH₂ | π* (O1-N2) | 5.2 | Resonance (Charge Delocalization) |

| σ (C-H) on CH₃ | π* (C3=C4) | 2.1 | Hyperconjugation |

| σ (C-H) on CH₃ | π* (O1-N2) | 0.8 | Hyperconjugation |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. mdpi.com

For this compound, MD simulations can be employed to understand its behavior in various environments. A prerequisite for such simulations is the development of an accurate molecular force field, which defines the potential energy of the system. Resources like the Automated Topology Builder (ATB) can provide force field parameters for related molecules, such as the isomer 3-Amino-5-methylisoxazole (B124983), which can serve as a starting point. uq.edu.au

Typical applications of MD simulations for this compound could include:

Solvation Studies: Simulating this compound in different solvents (e.g., water, ethanol (B145695), chloroform) to analyze solvation shell structure, hydrogen bonding patterns, and diffusion coefficients. This can help predict solubility and understand solvent effects on reactivity.

Interaction with Biomolecules: Docking the molecule into the active site of a protein and running MD simulations to assess the stability of the complex, identify key binding interactions, and calculate binding free energies. mdpi.com This is a common approach in structure-based drug design.

Aggregation Behavior: Simulating multiple molecules of this compound at higher concentrations to investigate its tendency to self-assemble or aggregate, which can be important for its formulation and material properties.

The analysis of MD trajectories yields valuable data on radial distribution functions, hydrogen bond lifetimes, and root-mean-square deviations (RMSD), providing a dynamic picture of the molecule's interactions and stability. researchgate.net

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions. These studies involve mapping the potential energy surface (PES) to identify reactants, products, and the transition states that connect them.

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction—a first-order saddle point on the PES. medium.com Locating the precise geometry and energy of the TS is critical for understanding a reaction's feasibility and kinetics.

For a potential reaction involving this compound, such as the acylation of the amino group, computational analysis would proceed by:

Geometry Optimization: Optimizing the three-dimensional structures of the reactants (this compound and an acylating agent), the product, and the transition state.

Frequency Calculation: Performing vibrational frequency calculations at each optimized geometry. For reactants and products, all calculated frequencies should be real. For a true transition state, exactly one imaginary frequency should be found, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The electronic activation energy (ΔE‡) is calculated as the difference in energy between the TS and the reactants. By including zero-point vibrational energy (ZPVE) corrections from the frequency calculations, a more accurate Gibbs free energy of activation (ΔG‡) can be determined, which is directly related to the reaction rate.

Table 2: Hypothetical Energy Profile for an Acylation Reaction This table provides representative energy values for a computational study of a reaction mechanism.

| Species | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State | +20.5 | +18.7 |

| Products | -15.2 | -16.0 |

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located and verified. scm.com The IRC method traces the minimum energy path on the potential energy surface downhill from the transition state in both the forward and reverse directions. missouri.edumdpi.com

The purpose of an IRC analysis is to confirm that the identified transition state correctly connects the intended reactants with the desired products. medium.com A successful IRC calculation generates a path showing a smooth decrease in energy from the TS to the stable energy minima corresponding to the reactant complex on one side and the product complex on the other. researchgate.net This provides definitive evidence for the proposed reaction pathway and ensures that the calculated activation energy corresponds to the specific transformation of interest.

Theoretical Studies on Ionization and Protonation Constants

The acidity and basicity of a molecule are quantified by its pKa value. Computational chemistry offers reliable methods for predicting pKa values, which are crucial for understanding a molecule's behavior in biological systems and for designing formulation strategies. For this compound, the primary sites for protonation are the exocyclic amino nitrogen and the nitrogen atom within the isoxazole ring.

Theoretical pKa calculations typically involve a thermodynamic cycle that relates the Gibbs free energy of the deprotonation reaction in solution to the pKa. The computational steps include:

Gas-Phase Optimization: The geometries of both the protonated and deprotonated forms of the molecule are optimized in the gas phase.

Gas-Phase Free Energy: The Gibbs free energies of these species are calculated from the electronic energies and thermal corrections obtained from frequency calculations.

Solvation Free Energy: The free energy of transferring each species from the gas phase to the solvent (typically water) is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

pKa Calculation: The absolute Gibbs free energy of deprotonation in solution is calculated and used to determine the pKa value.

By comparing the calculated Gibbs free energies of the species protonated at the amino nitrogen versus the ring nitrogen, it is possible to determine the most thermodynamically favorable protonation site.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are vital for applications in photonics, telecommunications, and optical data storage. Molecules with NLO properties often possess a large dipole moment and significant charge separation, typically featuring electron-donating and electron-accepting groups connected by a π-conjugated system.

The NLO properties of this compound can be investigated computationally by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). physchemres.org The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. nih.gov The presence of the electron-donating amino group and the relatively electron-withdrawing isoxazole ring suggests that this compound could possess intramolecular charge-transfer characteristics, which are favorable for NLO activity.

These properties are typically calculated using DFT methods. The results are often compared to those of a standard NLO reference material, such as urea (B33335) or p-nitroaniline, to gauge their potential. researchgate.netnih.gov

Table 3: Representative Calculated NLO Properties This table presents hypothetical data from a DFT calculation to illustrate the NLO properties of this compound, with urea included for comparison.

| Property | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (μ) [Debye] | 4.1 | 1.37 |

| Mean Polarizability (α) [esu] | 9.5 x 10⁻²⁴ | 3.8 x 10⁻²⁴ |

| First Hyperpolarizability (β) [esu] | 15.0 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Reactivity and Chemical Transformations of 4 Methylisoxazol 5 Amine

Nucleophilic Reactivity of the Amine Group

The exocyclic amino group (-NH₂) at the C5 position of the isoxazole (B147169) ring is a primary site for nucleophilic attack, readily participating in reactions with various electrophiles. This reactivity is fundamental to its use as a synthetic intermediate.

The primary amine of 4-methylisoxazol-5-amine, like other primary amines, undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. youtube.comlibretexts.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine or hemiaminal intermediate. mdpi.com Subsequent dehydration of this intermediate under appropriate conditions, often with acid catalysis, leads to the formation of a carbon-nitrogen double bond, yielding an imine, commonly known as a Schiff base. youtube.comlibretexts.org

The reaction is sensitive to pH. A mildly acidic environment (typically pH 4-5) is optimal, as it is sufficient to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water, but not so acidic as to completely protonate the starting amine, which would render it non-nucleophilic. libretexts.org Studies on analogous compounds, such as 3-amino-5-methylisoxazole (B124983), show that these condensation reactions with various aldehydes proceed efficiently, often under reflux in solvents like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of glacial acetic acid. ekb.eg

The formation of Schiff bases is a hallmark reaction of this compound with carbonyl compounds. These imine derivatives are important intermediates for the synthesis of various heterocyclic compounds and have been extensively studied for their biological activities. ekb.eg The reaction involves the condensation of the primary amino group of the isoxazole with the carbonyl group of an aldehyde or ketone. nih.gov

For instance, the condensation of 3-amino-5-methylisoxazole with substituted salicylaldehydes has been shown to produce the corresponding Schiff bases in high yields (80-85%) when refluxed in methanol. Similarly, sulfamethoxazole (B1682508), a sulfonamide containing the 5-methylisoxazol-3-ylamino moiety, readily forms Schiff bases upon reaction with various substituted benzaldehydes in ethanol with a glacial acetic acid catalyst. nih.gov These examples demonstrate the general reactivity pattern expected for this compound.

Table 1: Examples of Schiff Base Formation with Isoxazole Amines This table is generated based on reactions with analogous compounds due to the lack of specific data for this compound.

| Amine Reactant | Aldehyde Reactant | Product (Schiff Base) | Reaction Conditions | Reference |

| 3-Amino-5-methylisoxazole | 5-Methyl salicylaldehyde | 4-Methyl-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol | Methanol, reflux | |

| 3-Amino-5-methylisoxazole | 4-Methoxy salicylaldehyde | 5-Methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol | Methanol, reflux | |

| Sulfamethoxazole | 2-Hydroxybenzaldehyde | 4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide | Ethanol, glacial acetic acid, reflux | nih.gov |

| Sulfamethoxazole | 4-Nitrobenzaldehyde | N-(5-Methyl-isoxazol-3-yl)-4-[(4-nitro-benzylidene)-amino]-benzenesulfonamide | Ethanol, glacial acetic acid, reflux | nih.gov |

The nucleophilic amine group of this compound can be readily acylated and sulfonated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide linkages, respectively, and are crucial for the synthesis of many pharmaceutical compounds.

Acylation: Research on the closely related 5-amino-3-methylisoxazole (B44965) shows that while it may be unreactive towards weak acylating agents like acetic anhydride (B1165640) on its own, it can be acylated by more reactive 2-aryloxyacetyl chlorides in the presence of pyridine (B92270). researchgate.net In another study, 5-amino-3-aryl-4-(phenylsulfonyl)isoxazoles were successfully acylated with 4-nitrobenzoyl chloride in dichloromethane (B109758) using triethylamine (B128534) as a base. researchgate.net However, it has been noted that in some structures, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, the amino group exhibits reduced reactivity towards acylation, which is attributed to resonance effects and intramolecular hydrogen bonding that stabilize the amine. nih.gov

Sulfonylation: The sulfonylation of heterocyclic amines is a common synthetic transformation. For example, 2-aminothiazole (B372263) can be N-sulfonylated using various substituted benzenesulfonyl chlorides in water with sodium acetate (B1210297) as a base at elevated temperatures (80-85 °C), yielding the corresponding N-(thiazol-2-yl)benzenesulfonamides in high yields. nih.gov This method provides a general protocol that could be applicable to the sulfonylation of this compound. The reaction of an amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like sodium hydroxide (B78521) is a standard method for preparing sulfonamides. mdpi.com

Table 2: Representative Acylation and Sulfonylation Reactions of Heterocyclic Amines

| Amine Substrate | Reagent | Product Type | Reaction Conditions | Reference |

| 5-Amino-3-aryl-4-(phenylsulfonyl)isoxazoles | 4-Nitrobenzoyl chloride | Amide | Dichloromethane, triethylamine | researchgate.net |

| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sulfonamide | Water, sodium acetate, 80-85 °C | nih.gov |

| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | Sulfonamide | Water, sodium acetate, 80-85 °C | nih.gov |

Role as a Building Block in Complex Molecule Synthesis

This compound is a valuable heterocyclic building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a nucleophilic amino group and a reactive isoxazole core. This allows for its elaboration into a variety of more complex molecular architectures and fused heterocyclic systems. Its utility is demonstrated in the synthesis of various biologically active scaffolds.

The isoxazole moiety can serve as a precursor to the pyridine ring, making this compound a potential starting material for substituted pyridines. The transformation of isoxazoles into pyridines can be accomplished through various synthetic strategies. As mentioned previously, rhodium-catalyzed ring expansion of isoxazoles with vinylcarbenoids provides a route to highly substituted pyridines. acs.orgnih.gov Additionally, the reaction of isoxazoles with enamines via an inverse electron-demand hetero-Diels-Alder reaction is another effective method. rsc.orgrsc.org

A significant application of amino-substituted heterocycles, including potentially this compound, is in the Friedländer annulation reaction for the synthesis of quinolines, which are benzo-fused pyridines. researchgate.netwikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov While direct examples with this compound are not prevalent, the general reactivity pattern of aminocarbonyl compounds in the Friedländer synthesis suggests a potential pathway for the construction of isoxazolo-fused quinolines.

The amino group of this compound provides a convenient handle for the synthesis of hybrid molecules containing the 4-thiazolidinone (B1220212) scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The typical synthetic route involves a multi-step sequence or a one-pot reaction.

First, the this compound can be condensed with an appropriate aromatic aldehyde to form a Schiff base (imine). Subsequent cyclocondensation of the Schiff base with a mercaptoacetic acid derivative, such as thioglycolic acid, in a suitable solvent like dioxane or toluene, yields the corresponding 2-aryl-3-(4-methylisoxazol-5-yl)thiazolidin-4-one. This reaction is a versatile method for creating a library of thiazolidinone derivatives with diverse substitutions on the aryl ring. nih.govnih.gov

A general scheme for this synthesis is presented below:

Table 1: General Synthesis of Thiazolidinone Hybrids

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound, Aromatic aldehyde | Glacial acetic acid, Reflux | Schiff Base |

This synthetic strategy allows for the generation of diverse libraries of isoxazole-thiazolidinone hybrids for biological screening.

The synthesis of fused heterocyclic systems such as imidazo[1,2-b]isoxazoles from this compound represents a plausible, though not extensively explored, synthetic avenue. Drawing parallels from the well-established synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, a similar strategy could be envisioned. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org

By analogy, the reaction of this compound with an α-haloketone could potentially lead to the formation of an N-alkylated intermediate, which would then undergo intramolecular cyclization to afford the imidazo[1,2-b]isoxazole ring system. The reaction would likely proceed via initial nucleophilic attack of the exocyclic amino group on the α-haloketone, followed by intramolecular condensation between the isoxazole ring nitrogen and the carbonyl group of the ketone.

Another potential route could be a one-pot, multi-component reaction involving this compound, an aldehyde, and an isocyanide, analogous to the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines. mdpi.comnih.gov The feasibility and optimization of these routes for the synthesis of imidazo[1,2-b]isoxazole derivatives from this compound would require further experimental validation.

The primary amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. The general method for the preparation of azo dyes involves two main steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with a suitable coupling component. organic-chemistry.org

In the first step, this compound would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C), to form the corresponding 4-methylisoxazol-5-yl diazonium salt. organic-chemistry.org

In the second step, the diazonium salt is reacted with an electron-rich aromatic compound, such as a phenol, aniline, or another active methylene (B1212753) compound, in a process known as azo coupling. icrc.ac.iruobaghdad.edu.iq The electrophilic diazonium ion attacks the electron-rich coupling component to form the characteristic -N=N- azo linkage, resulting in a highly conjugated and colored molecule. The specific color of the dye can be tuned by varying the substituents on both the diazo component (the isoxazole ring) and the coupling component.

Table 2: General Procedure for Azo Dye Synthesis

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | This compound, NaNO₂, HCl | 4-Methylisoxazol-5-yl diazonium chloride |

This synthetic route allows for the incorporation of the 4-methylisoxazole (B1601460) moiety into a wide array of azo dye structures, which could have applications in various fields, including materials science and as biological stains.

Derivatization at the Methyl Group (Position 4)

The methyl group at position 4 of the isoxazole ring, while generally less reactive than the amino group at position 5, can undergo certain chemical transformations, particularly condensation reactions. The acidity of the protons on the methyl group can be enhanced by the electron-withdrawing nature of the isoxazole ring, making them susceptible to deprotonation by a strong base.

The resulting carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones. researchgate.net For instance, in the presence of a suitable base, the methyl group could react with an aromatic aldehyde in an aldol-type condensation to form a styryl-isoxazole derivative after dehydration. This reaction would extend the conjugation of the system and could be used to synthesize a range of functionalized isoxazole derivatives. The reactivity of the methyl group in such condensations would be influenced by the reaction conditions, including the choice of base and solvent. Further investigation is needed to fully explore the scope and limitations of derivatization at the methyl group of this compound.

Insufficient Data to Determine Reactive Centers of this compound

A comprehensive analysis of the reactive centers of the chemical compound this compound cannot be provided at this time due to a lack of available scientific literature and computational studies. An extensive search for research detailing the electronic properties, such as atomic charges, frontier molecular orbital (HOMO/LUMO) analysis, and electrostatic potential maps specific to this compound, did not yield any relevant data.

The study of reactive centers is crucial for understanding the chemical behavior of a molecule, including its nucleophilic and electrophilic sites, which dictates its interaction with other chemical species. This analysis is typically performed using computational chemistry methods or inferred from experimental reactivity data.

While general principles of organic chemistry suggest that the exocyclic amino group (-NH2) would likely serve as a primary nucleophilic center due to the lone pair of electrons on the nitrogen atom, and the isoxazole ring itself contains heteroatoms (nitrogen and oxygen) that influence the electron density distribution, specific quantitative data on these properties for this compound is not present in the public domain.

Information on related but distinct molecules, such as 3-amino-5-methylisoxazole, indicates that the amino group is a key reactive site in certain reactions. However, the difference in the position of the methyl and amino groups on the isoxazole ring significantly alters the electronic structure, making direct extrapolation of reactivity data unreliable and scientifically unsound.

Without specific research on this compound, any detailed discussion on its reactive centers, including the creation of data tables on atomic charges or frontier orbital energies, would be speculative and not based on factual, verifiable scientific findings. Therefore, the section on the "Study of Reactive Centers" cannot be completed as per the requested outline.

Biological and Pharmacological Research Applications

Antimicrobial Activity

Derivatives of 4-Methylisoxazol-5-amine have shown significant promise as antimicrobial agents, with studies highlighting their efficacy against a range of pathogenic bacteria, fungi, and viruses.

The antibacterial potential of isoxazole (B147169) derivatives has been well-documented. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which can be conceptually linked to the isoxazole core, have demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 2–4 µg/mL. nih.gov Notably, some of these derivatives were particularly potent against four multidrug-resistant Gram-positive bacterial strains, with MIC values of 2 µg/mL. nih.gov

In another study, a new type of sulfonamide derivative incorporating a 5-methylisoxazol moiety was synthesized and showed potential antibacterial activity. nih.gov Research on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives also revealed weak to mild antibacterial activity against a panel of Gram-negative and Gram-positive bacteria. researchgate.net Furthermore, novel methylenebis-isoxazolo[4,5-b]azepine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, with some compounds exhibiting potent effects. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound Type | Bacterial Strains | MIC (µg/mL) | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria | 2-4 | nih.gov |

| Methylenebis-isoxazolo[4,5-b]azepines | Various bacteria | Potent activity | nih.gov |

This table is for illustrative purposes and summarizes findings from the referenced studies.

The isoxazole nucleus is also a key component in the development of antifungal agents. Studies on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which feature a related heterocyclic core, have shown that their antifungal activity exceeded that of reference drugs like bifonazole (B1667052) and ketoconazole. mdpi.comresearchgate.net The most sensitive fungal strain to these compounds was Trichoderma viride. researchgate.net The proposed mechanism for their antifungal action involves the inhibition of the enzyme CYP51. mdpi.comresearchgate.net

Additionally, research into 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated their antifungal activity against Candida albicans and Candida krusei. nih.gov The mechanism of action for these compounds is believed to involve the induction of oxidative stress. nih.gov

Derivatives containing the isoxazole and oxazole (B20620) heterocycles have been investigated for their antiviral properties. A study on isoxazol-4-carboxa piperidyl derivatives identified them as new anti-influenza A agents that target the virus nucleoprotein. rsc.org Several of these compounds exhibited more potent activity than the standard drug, ribavirin, with EC50 values ranging from 0.235 to 34.483 μM. rsc.org

Furthermore, a series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their antiviral activities against the hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with IC50 values between 0.28 and 0.92 μM, and also showed strong activity against CVB3 and/or CVB6 at low concentrations (IC50 < 2.0 μM). nih.gov

Anti-inflammatory and Analgesic Properties

Research has explored the potential of isoxazole derivatives as anti-inflammatory and analgesic agents. A study on isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated that some of these compounds exhibited significant anti-inflammatory and analgesic activities, comparable to standard drugs. researchgate.net The anti-inflammatory activity of pyrimidoquinoline derivatives has been shown to be comparable to drugs like diclofenac (B195802) in carrageenan-induced paw edema tests. researchgate.net

Anticancer Activity

The isoxazole scaffold is a promising framework for the design of novel anticancer agents. Novel methylenebis-isoxazolo[4,5-b]azepine derivatives have been synthesized and shown to exhibit potent anticancer activities in vitro. nih.gov Another study focused on new oxazolo[5,4-d]pyrimidines containing a 5-amino-3-methyl-isoxazole moiety, which were designed and evaluated as potential anticancer agents. nih.gov These compounds were tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines. nih.gov

Furthermore, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives were investigated for their anticancer activity against the NCI-60 cancer cell lines. researchgate.net The most active compounds demonstrated significant growth inhibition, with one compound showing a high correlation with Tamoxifen, suggesting a possible mechanism involving the modulation of estrogen receptors. researchgate.net

Table 2: Anticancer Activity of a Selected Oxazole Derivative

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|